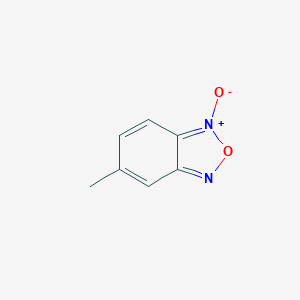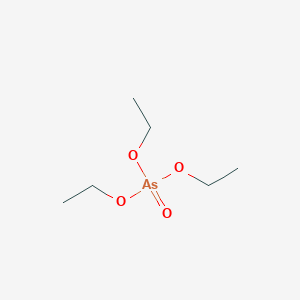
(E)-1,2-Bis(4-methylphenyl)ethene
Overview
Description
(E)-1,2-Bis(4-methylphenyl)ethene is a compound that belongs to the class of organic molecules known as ethenes or alkenes, characterized by a carbon-carbon double bond. While the provided papers do not directly discuss (E)-1,2-Bis(4-methylphenyl)ethene, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of structurally related ethene derivatives. These insights can be extrapolated to understand the characteristics of (E)-1,2-Bis(4-methylphenyl)ethene.
Synthesis Analysis
The synthesis of ethene derivatives can be complex due to the presence of functional groups that may interfere with the desired reactions. For instance, the synthesis of symmetrical 1,1-bis(silyl)ethenes is achieved through a ruthenium complex-catalyzed silylative coupling cyclization, followed by reaction with Grignard reagents . Similarly, the McMurry olefination reaction is used to synthesize sterically hindered, partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of (E)-1,2-Bis(4-methylphenyl)ethene.
Molecular Structure Analysis
The molecular structure of ethene derivatives is crucial in determining their reactivity and physical properties. For example, in the case of (E)-1,2-bis(benzimidazol-2-yl)ethene derivatives, the ethene linkages and their bonds to the aromatic groups are consistent with double and single bonds, respectively, indicating little conjugation with the nitrogen-containing rings . This information suggests that the molecular structure of (E)-1,2-Bis(4-methylphenyl)ethene would also exhibit a similar lack of conjugation between the double bond and adjacent aromatic rings.
Chemical Reactions Analysis
The reactivity of ethene derivatives can vary significantly depending on the substituents attached to the ethene moiety. For instance, 1,2-bis(2-thienyl)ethenes exhibit Z/E isomerization, with the equilibrium and rate of isomerization being influenced by the substituents present . This implies that (E)-1,2-Bis(4-methylphenyl)ethene could also undergo isomerization under certain conditions, and its reactivity would be influenced by the methyl groups on the phenyl rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethene derivatives are determined by their molecular structure. For example, (E)-1,2-bis(1,3,4-oxadiazol-2-yl)ethenes with different aromatic substituents exhibit varying properties due to the nature of the substituents . Additionally, the photochromic properties of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives are influenced by their molecular structure, leading to thermally irreversible and fatigue-resistant photochromism . The crystal properties of E-1,2-bis(3-methoxy-2-thienyl)ethene also demonstrate the impact of molecular conformation on the electrical properties of the material . These findings suggest that the physical and chemical properties of (E)-1,2-Bis(4-methylphenyl)ethene would be similarly influenced by its molecular conformation and substituents.
Scientific Research Applications
Synthesis of Partially Etherified Derivatives
Fujita et al. (2004) developed stereoselective syntheses of partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene, which are used in coordination chemistry, analogous to calix[4]arene systems (Fujita et al., 2004).
Cyclic Peroxides Synthesis
Qian et al. (1992) demonstrated the synthesis of cyclic peroxides from alkenes like 1,1-bis(4-methylphenyl)ethene using manganese(II and III) in the presence of molecular oxygen (Qian et al., 1992).
Photochromic Properties in Derivatives
Uchida et al. (1990) synthesized 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives exhibiting thermally irreversible and fatigue-resistant photochromic properties (Uchida et al., 1990).
Coordination Polymers Synthesis
Dong et al. (1999) synthesized one-dimensional organic/inorganic composite polymers using 1,2-bis(4-pyridyl)ethyne or trans-1,2-bis(4-pyridyl)ethene, showing unique chain structures (Dong et al., 1999).
Fluorescence Behavior Study
Nishio et al. (2014) investigated the effect of cyano substitution on the fluorescence behavior of 1,2-bis(pyridylphenyl)ethene, revealing different emission behaviors in solution and solid state (Nishio et al., 2014).
Photoisomerization in Solution and Solid State
Fengqiang et al. (2006) studied the photoisomerization of bis(biphenyl)ethylenes and ethenes, showing different behaviors in solution and solid-state (Fengqiang et al., 2006).
Metal Sequestration Model System
Ams et al. (2006) described intramolecularly activated precipitons for light-triggered or catalytically activated precipitation, useful in metal sequestration applications (Ams et al., 2006).
Aggregate-Induced Enhanced Emission in Amphiphilic Dyes
Hirose et al. (2009) showed that a 1-cyano-1,2-bis(biphenyl)ethene derivative with amphiphilic side chains exhibited enhanced emission in an aqueous environment (Hirose et al., 2009).
Future Directions
The future directions for research on “(E)-1,2-Bis(4-methylphenyl)ethene” could include further investigation into its synthesis, particularly through the protodeboronation of alkyl boronic esters . Additionally, more research could be conducted to explore its chemical reactions and mechanism of action.
properties
IUPAC Name |
1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINZBJFIDFZQCB-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,2-Bis(4-methylphenyl)ethene | |
CAS RN |
18869-29-9, 1588-49-4 | |
| Record name | (E)-1,2-Bis(4-methylphenyl)ethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018869299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-DIMETHYLSTILBENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

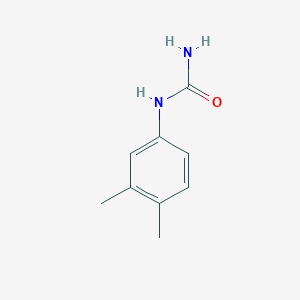

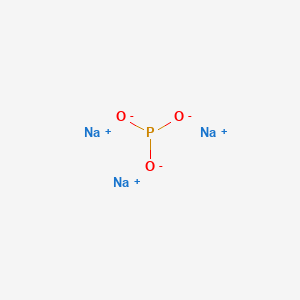

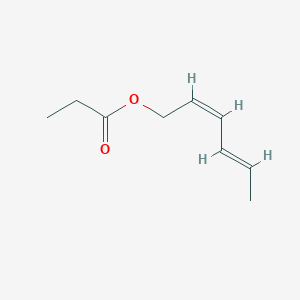
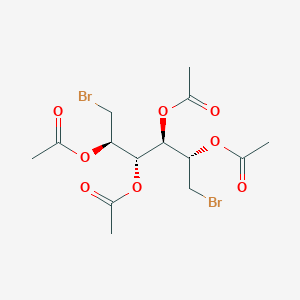
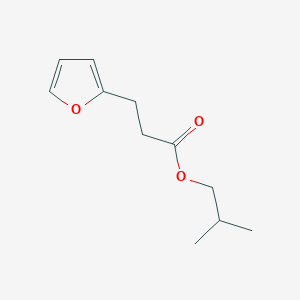
![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)
